2-(4-Methoxy-3-methylphenyl)piperidine oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 286.37 g/mol. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure features a piperidine ring substituted with a methoxy and methyl group on the aromatic phenyl ring, along with an oxalate salt formation, which enhances its solubility and stability in various environments.
This compound is classified as a piperidine derivative and is primarily sourced from synthetic routes involving piperidine and substituted phenyl compounds. The oxalate form indicates that it is used in pharmaceutical chemistry, particularly in the development of drugs targeting neurological and psychiatric disorders due to its interaction with neurotransmitter systems.
The synthesis of 2-(4-Methoxy-3-methylphenyl)piperidine oxalate typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, concentration) are critical for achieving optimal yields and may vary based on laboratory protocols.
The molecular structure of 2-(4-Methoxy-3-methylphenyl)piperidine oxalate can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.37 g/mol |
IUPAC Name | 4-Methoxy-3-methylpiperidine oxalate |
Canonical SMILES | CC1CCN(CC1)C2=CC(=C(C=C2)OC)C |
2-(4-Methoxy-3-methylphenyl)piperidine oxalate can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for generating new derivatives with varied biological activities.
The mechanism of action for 2-(4-Methoxy-3-methylphenyl)piperidine oxalate involves its interaction with neurotransmitter receptors in the central nervous system:
Research continues into understanding these mechanisms in greater detail, particularly regarding their implications for therapeutic use.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
The scientific uses of 2-(4-Methoxy-3-methylphenyl)piperidine oxalate are diverse:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: